An In-depth Technical Guide to 1-(4-Aminophenyl)-3-phenylurea: A Foundational Scaffold for Kinase Inhibitors
An In-depth Technical Guide to 1-(4-Aminophenyl)-3-phenylurea: A Foundational Scaffold for Kinase Inhibitors
Introduction
1-(4-Aminophenyl)-3-phenylurea, identified by the CAS number 10141-46-5 , is a diarylurea compound that has garnered significant attention within the realms of medicinal chemistry and drug discovery.[1][2] Its molecular structure serves as a pivotal scaffold, forming the backbone of numerous potent kinase inhibitors. The diarylurea motif is a well-established pharmacophore known for its ability to target the ATP-binding site of various protein kinases, often by stabilizing the inactive "DFG-out" conformation.[3] This technical guide offers a comprehensive overview of 1-(4-Aminophenyl)-3-phenylurea, detailing its physicochemical properties, synthesis, potential as a precursor for targeted therapeutics, and essential safety and handling protocols. While extensive biological data on the parent compound is limited in public literature, this guide will extrapolate its potential mechanisms of action based on the wealth of research on its close structural analogs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-Aminophenyl)-3-phenylurea is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 10141-46-5 | [1][2][4] |
| Molecular Formula | C₁₃H₁₃N₃O | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| IUPAC Name | 1-(4-aminophenyl)-3-phenylurea | [1][2] |
| Synonyms | N-(4-aminophenyl)-N'-phenylurea, 3-(4-aminophenyl)-1-phenylurea, 4-Aminocarbanilide | [1][2] |
| Calculated LogP | 2.3 | [1][4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Appearance | Solid (form may vary) | Inferred |
| Melting Point | Data for a closely related analog, Phenylurea (CAS 64-10-8), is 145-147 °C.[5] The melting point for 1-(4-Fluorophenyl)-3-phenylurea is 236 °C.[6] An experimental melting point for the title compound is not readily available. | |
| Solubility | Phenylurea is soluble in water.[5] 1,3-Diphenylurea is soluble in DMSO and dimethylformamide (~30 mg/mL) and sparingly soluble in aqueous buffers.[7] Quantitative solubility data for the title compound is not readily available. |
Synthesis and Characterization
The synthesis of 1-(4-Aminophenyl)-3-phenylurea typically follows a standard and efficient protocol for the formation of unsymmetrical diarylureas. The most common approach involves the reaction of an aromatic amine with an aromatic isocyanate.
General Synthetic Protocol
The synthesis of 1-(4-Aminophenyl)-3-phenylurea can be achieved by reacting p-phenylenediamine with phenyl isocyanate.[8][9]
Experimental Protocol:
-
Dissolution of Amine: Dissolve one equivalent of p-phenylenediamine in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution of the amine, add one equivalent of phenyl isocyanate dropwise at room temperature. The isocyanate can be dissolved in the same solvent before addition.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation of Product: Upon completion, the product often precipitates out of the solution. The solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with the reaction solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
-
Drying: Dry the purified product under vacuum to yield 1-(4-Aminophenyl)-3-phenylurea.
Characterization
The structural integrity and purity of the synthesized 1-(4-Aminophenyl)-3-phenylurea should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a related compound, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, DMSO-d₆ is a recommended solvent as it helps in observing the labile -NH and -NH₂ protons.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing phenylurea derivatives.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The diarylurea moiety of 1-(4-Aminophenyl)-3-phenylurea is a privileged scaffold in the design of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of kinases, often exhibiting greater selectivity compared to ATP-competitive type I inhibitors.[3] This makes 1-(4-Aminophenyl)-3-phenylurea a valuable starting material for the synthesis of targeted cancer therapeutics.
Potential Signaling Pathway Inhibition
Derivatives of 1-(4-Aminophenyl)-3-phenylurea have the potential to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary pathways of interest include:
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, are critical regulators of angiogenesis. Many diarylurea-based compounds are potent inhibitors of VEGFR2, thereby blocking downstream signaling.[1][7][13]
-
Raf/MEK/ERK Signaling Pathway: This is a central signaling cascade that controls cell growth and survival. Sorafenib, a multi-kinase inhibitor with a diarylurea core, is a known inhibitor of Raf kinases (B-Raf and c-Raf).[14][15][16]
While quantitative biological data for the parent 1-(4-Aminophenyl)-3-phenylurea is not extensively documented, studies on its analogs demonstrate that modifications to the terminal amino group can significantly enhance antiproliferative activity. This highlights the compound's role as an excellent starting point for the development of more potent anticancer agents.[1]
Safety and Handling
Proper safety precautions are essential when handling 1-(4-Aminophenyl)-3-phenylurea. The following information is based on data for the compound and closely related analogs.
Hazard Identification:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[4]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]
-
Conclusion
1-(4-Aminophenyl)-3-phenylurea is a fundamentally important molecule in the field of medicinal chemistry. Its diarylurea structure is a well-validated pharmacophore for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive technical overview of its properties, synthesis, potential applications in targeting cancer-related signaling pathways, and essential safety and handling information. While direct biological data for this specific compound is limited, the extensive research on its derivatives underscores its significant potential as a foundational scaffold for the discovery and development of novel therapeutics. Researchers and drug development professionals can leverage the information presented herein to guide their efforts in synthesizing and evaluating new chemical entities based on this promising core structure.
References
-
Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Med Chem, 12(4), 328-37. [Link]
-
El-Fakharany, Z. S., et al. (2024). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. ResearchGate. [Link]
-
PubChem. (2025). 1-(4-Aminophenyl)-3-phenylurea. [Link]
-
Liu, Q., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(18), 4236. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-, and -. Organic Syntheses, 09, 80. [Link]
-
Wilhelm, S. M., et al. (2008). Disruption of angiogenesis and tumor growth with an orally active drug that stabilizes the inactive state of PDGFRβ/B-RAF. Proceedings of the National Academy of Sciences, 105(32), 11300-11305. [Link]
-
Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-83. [Link]
-
Royal Society of Chemistry. (2015). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [Link]
-
PubChem. (2025). 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. [Link]
-
PubChem. (2025). Phenylurea. [Link]
-
He, H., et al. (2008). Combinatory action of VEGFR2 and MAP kinase pathways maintains endothelial-cell integrity. Journal of Cell Science, 121(Pt 14), 2395-2404. [Link]
-
Liu, L., et al. (2012). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 33(10), 1311-1318. [Link]
-
Pıhtılı, G., & Tuncer, H. (2020). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]
-
Takahashi, T., et al. (1999). VEGF activates protein kinase C-dependent, but Ras-independent Raf-MEK-MAP kinase pathway for DNA synthesis in primary endothelial cells. Oncogene, 18(13), 2221-30. [Link]
-
Burotto, M., et al. (2014). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer Letters, 354(2), 175-184. [Link]
-
Ishii, D., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Polymers, 15(18), 3792. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Phenylurea | 64-10-8 [chemicalbook.com]
- 6. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [m.chemicalbook.com]
- 7. Combinatory action of VEGFR2 and MAP kinase pathways maintains endothelial-cell integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF activates protein kinase C-dependent, but Ras-independent Raf-MEK-MAP kinase pathway for DNA synthesis in primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disruption of angiogenesis and tumor growth with an orally active drug that stabilizes the inactive state of PDGFRβ/B-RAF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
